
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring with a hydroxyl group at the 3-position, a methyl group at the 1-position, and a nitrile group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with malononitrile derivatives under acidic or basic conditions. For example, the reaction of methyl malonyl chloride with hydrazines followed by cyclization with tert-butoxy-bis(dimethylamino)methane can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-oxo-1-methyl-1H-pyrazole-4-carbonitrile, while reduction of the nitrile group can produce 3-hydroxy-1-methyl-1H-pyrazole-4-amine.
科学研究应用
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes .
相似化合物的比较
Similar Compounds
1-Methyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure but lacks the nitrile group.
1-Methyl-3-pyrazolone: Similar structure but lacks the nitrile group.
5-Hydroxy-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but has a carboxylate group instead of a nitrile group.
Uniqueness
3-Hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C5H5N3O |
|---|---|
分子量 |
123.11 g/mol |
IUPAC 名称 |
2-methyl-5-oxo-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H5N3O/c1-8-3-4(2-6)5(9)7-8/h3H,1H3,(H,7,9) |
InChI 键 |
SPGDZTGAWYTIFG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=O)N1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


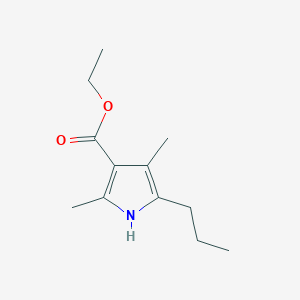
![tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate](/img/structure/B13076940.png)
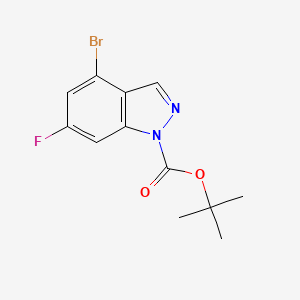

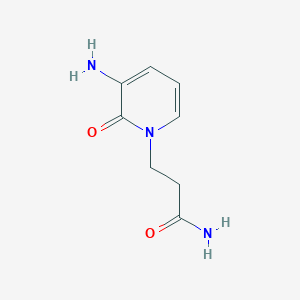

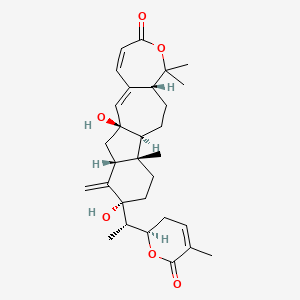
![(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
![tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13076988.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)
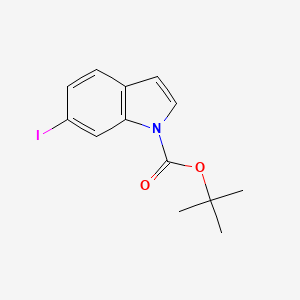

![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)
![1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077033.png)
